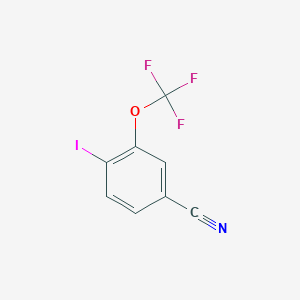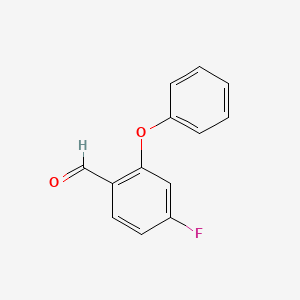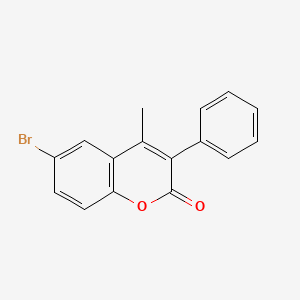
6-Bromo-4-methyl-3-phenylcoumarin
Übersicht
Beschreibung
6-Bromo-4-methyl-3-phenylcoumarin is a chemical compound with the molecular formula C16H11BrO2 . It’s a derivative of coumarin, a class of organic compounds that are widely used in both organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 6-Bromo-4-methyl-3-phenylcoumarin can be achieved by various methods. One such method involves the reaction of 5′-bromo-2′-hydroxyacetophenone with malononitrile in the presence of iodine under microwave or thermal conditions . Another method involves the Pechmann coumarin synthesis method .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methyl-3-phenylcoumarin consists of a coumarin core, which is a benzopyranone structure, with a bromo group at the 6th position, a methyl group at the 4th position, and a phenyl group at the 3rd position .Wissenschaftliche Forschungsanwendungen
MAO-B Inhibition
6-Methyl-3-phenylcoumarins, a category which includes 6-Bromo-4-methyl-3-phenylcoumarin, have been explored for their potential as selective monoamine oxidase B (MAO-B) inhibitors. MAO-B inhibitors are significant in treating neurological disorders like Parkinson's disease. Studies have found that certain compounds within this group exhibit high selectivity and potency towards the MAO-B isoenzyme, with some showing inhibitory activities in the low nanomolar range (Matos et al., 2009). Another study confirms the effectiveness of 6-methyl-3-phenylcoumarins as potent and selective MAO-B inhibitors, providing a foundation for further research into their therapeutic applications (Matos et al., 2009).
Synthesis of Bromocoumarins
Research has also focused on the synthesis methods of bromocoumarins, including 6-Bromo-4-methyl-3-phenylcoumarin. One study describes a one-pot process for preparing various 4-aryl-3-bromocoumarins, showcasing the versatility of these compounds in organic synthesis (Sasaki, Moriyama, & Togo, 2018). Another study details the synthesis of various bromo-substituted coumarins, including 6-bromo-4-methyl-3-phenyl coumarin, demonstrating the potential for creating a range of chemically diverse molecules (Rao & Sundaramurthy, 1961).
Antibacterial Activity
6-Bromo-4-methyl-3-phenylcoumarin has also been studied for its antibacterial properties. A particular study highlights the synthesis of bromocoumarin derivatives and their in-vitro evaluation against Gram-positive and Gram-negative bacteria. The research indicates that some of these compounds, including 6-Bromo-4-methyl-3-phenylcoumarin, exhibit significant antibacterial activity, suggesting potential applications in combating bacterial infections (Abdel-Aziem, Baaiu, & El-Sawy, 2021).
Crystal Structure Analysis
Studies have been conducted on the crystal structures of bromocoumarins, including 6-Bromo-4-methyl-3-phenylcoumarin, to understand their molecular configurations. These analyses are crucial in pharmaceutical and chemical industries for designing compounds with desired properties. For instance, Basanagouda et al. synthesized and analyzed the crystal structure of related bromocoumarin compounds, providing valuable insights into their structural characteristics (Basanagouda, Kulkarni, Sharma, & Gupta, 2011).
Antiproliferative and Antioxidant Properties
Research on 6-Bromo-4-methyl-3-phenylcoumarin extends to its potential antiproliferative and antioxidant properties. Studies on similar coumarin derivatives have shown promising results in inhibiting cell proliferation and exhibiting antioxidant activities, which could be significant in cancer research and therapy (Çelikezen, Orek, Parlak, Sarac, Turkez, & Özdemir Tozlu, 2020). Additionally, the exploration of coumarins' structure-activity relationships helps in understanding their mechanism of action and potential therapeutic applications (Herrera-R et al., 2018).
Zukünftige Richtungen
The future directions for 6-Bromo-4-methyl-3-phenylcoumarin could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, there may be potential for the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
6-bromo-4-methyl-3-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAQFABYITYCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239142 | |
| Record name | 2H-1-Benzopyran-2-one, 6-bromo-4-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-3-phenylcoumarin | |
CAS RN |
92796-40-2 | |
| Record name | 2H-1-Benzopyran-2-one, 6-bromo-4-methyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092796402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 6-bromo-4-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



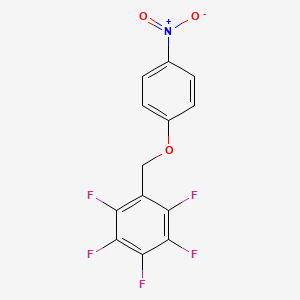
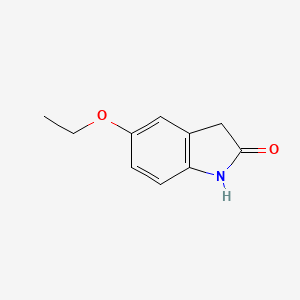

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)
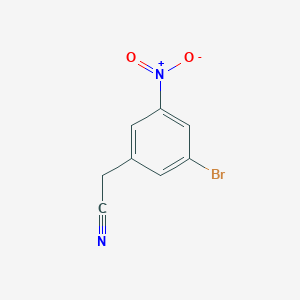

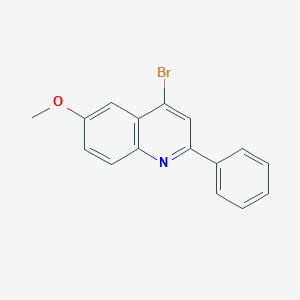
![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)
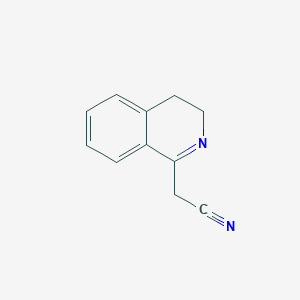
![6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine](/img/structure/B3031941.png)

